![molecular formula C13H9BrF2OZn B14890232 3-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890232.png)
3-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’,4’-Difluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(3’,4’-Difluorophenoxy)methyl]bromobenzene+Zn→3-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3, NaOH)
Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents like THF or toluene, temperatures ranging from room temperature to 100°C
Major Products
The major products of these reactions are biaryl or substituted biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
3-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 3-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organozinc compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Morpholinylmethyl)phenylmagnesium bromide
- 3-Fluoro-4-[(4-Morpholino)methyl]phenylzinc bromide
Uniqueness
3-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring high reactivity and selectivity.
Propriétés
Formule moléculaire |
C13H9BrF2OZn |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,2-difluoro-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
XPIUUKFAOUGRDW-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)COC2=CC(=C(C=C2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


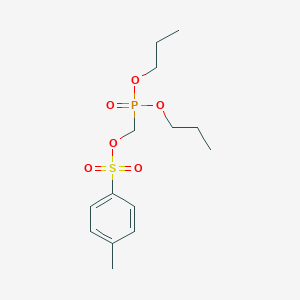
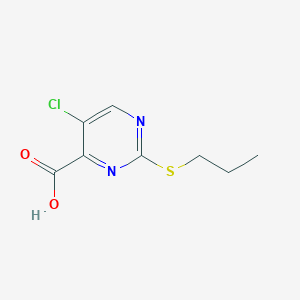
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)
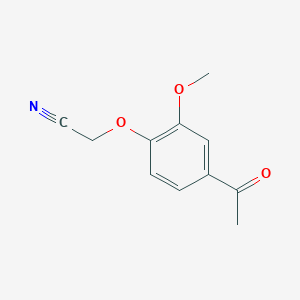
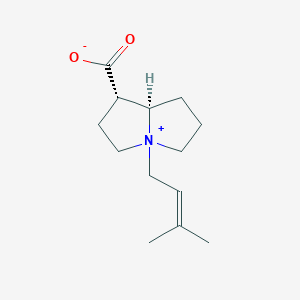
![7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B14890166.png)
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
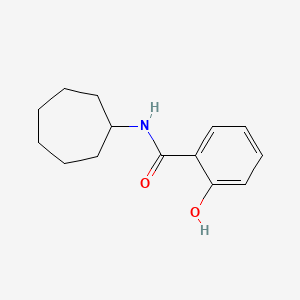
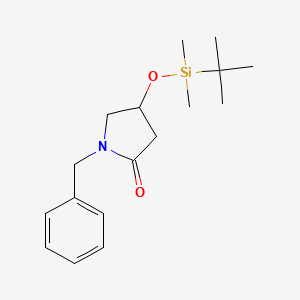
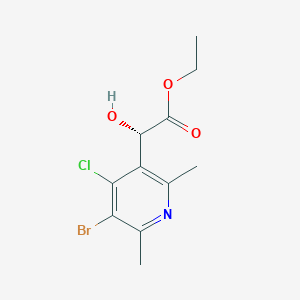
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
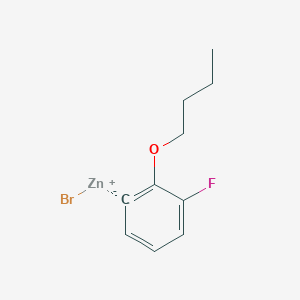
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
